molecular formula C16H20N2O5S2 B12203786 N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12203786
M. Wt: 384.5 g/mol
InChI Key: MUPRQOLPBRMFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring fused with a thiophene ring, along with a dimethoxyphenyl group and a propanamide moiety. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable thiourea derivative with a halogenated ketone to form the thiazole ring.

    Introduction of the Thiophene Ring: The thiazole ring is then fused with a thiophene ring through a cyclization reaction involving a diene precursor.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using a dimethoxybenzoyl chloride and an appropriate catalyst.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles in the presence of suitable catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is unique due to its specific structural features, such as the combination of a thiazole ring fused with a thiophene ring and the presence of a dimethoxyphenyl group

Properties

Molecular Formula

C16H20N2O5S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C16H20N2O5S2/c1-4-15(19)17-16-18(12-8-25(20,21)9-14(12)24-16)11-6-5-10(22-2)7-13(11)23-3/h5-7,12,14H,4,8-9H2,1-3H3

InChI Key

MUPRQOLPBRMFHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.